N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide

Catalog No.
S2872536
CAS No.
2195939-66-1
M.F
C14H16F3NO2
M. Wt
287.282
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluorometh...

CAS Number

2195939-66-1

Product Name

N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide

IUPAC Name

N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide

Molecular Formula

C14H16F3NO2

Molecular Weight

287.282

InChI

InChI=1S/C14H16F3NO2/c1-18(11-7-4-8-12(11)19)13(20)9-5-2-3-6-10(9)14(15,16)17/h2-3,5-6,11-12,19H,4,7-8H2,1H3

InChI Key

NLJJXPPRKQLOSM-UHFFFAOYSA-N

SMILES

CN(C1CCCC1O)C(=O)C2=CC=CC=C2C(F)(F)F

solubility

not available

N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide is a synthetic compound characterized by its unique structure, which includes a trifluoromethyl group and a hydroxycyclopentyl moiety. This compound belongs to the class of benzamides, which are known for their diverse biological activities. The molecular formula of this compound is C11H12F3N2OC_{11}H_{12}F_3N_2O, and it has a molecular weight of approximately 251.22 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may contribute to its biological activity.

The chemical reactivity of N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide can be attributed to the functional groups present in its structure. The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the trifluoromethyl group can participate in nucleophilic substitution reactions, which may be relevant in medicinal chemistry for modifying the compound's properties.

Compounds containing benzamide structures, such as N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide, have been studied for their potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific biological activity of this compound may involve interaction with various receptors or enzymes in biological systems. Research indicates that benzamide derivatives can act as inhibitors of certain receptors, including the P2X7 receptor, which is implicated in inflammatory responses and pain signaling .

The synthesis of N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide can be achieved through several methods, typically involving the reaction of a suitable benzoyl chloride with an amine derivative. A common synthetic route may include:

  • Formation of the Benzamide: Reacting 2-(trifluoromethyl)benzoic acid with N-methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding benzamide.
  • Hydroxylation: Introducing the hydroxycyclopentyl group through a nucleophilic substitution reaction or via a cyclization process involving cyclopentanone derivatives.
  • Purification: The product can be purified through recrystallization or chromatography techniques.

These methods emphasize environmentally benign protocols that aim to reduce waste and utilize safer reagents .

N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide has potential applications in medicinal chemistry, particularly in drug development targeting inflammatory diseases or pain management. Its unique structural features may enhance its efficacy and selectivity towards specific biological targets.

Interaction studies involving N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide typically focus on its binding affinity to various receptors or enzymes. Such studies can be conducted using techniques like surface plasmon resonance (SPR) or radiolabeled ligand binding assays. Understanding these interactions is crucial for predicting the compound's pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)benzamideContains a fluorine atom instead of trifluoromethylAnticancer activity
2-chloro-N-methyl-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamideContains a chloro group and a different heterocyclic moietyPotential anti-inflammatory
TrifluoperazineA phenothiazine derivative with a trifluoromethyl substituentAntipsychotic effects

These compounds illustrate variations in substituents that can influence biological activity and therapeutic potential. The uniqueness of N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to other benzamide derivatives.

XLogP3

2.6

Dates

Last modified: 08-17-2023

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